molecular formula C20H21NO4 B1437849 Fmoc-3-amino-3-methyl-butyric acid CAS No. 244031-65-0

Fmoc-3-amino-3-methyl-butyric acid

Cat. No. B1437849
M. Wt: 339.4 g/mol
InChI Key: PLCQKKONXZEZCF-UHFFFAOYSA-N
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Description

Fmoc-3-amino-3-methyl-butyric acid is a non-natural amino acid that has gained much attention in the field of organic chemistry due to its unique properties . Its chemical name is 3-(9-Fluorenylmethyloxycarbonyl)amino-3-methyl-butyric acid . It has a molecular weight of 339.39 g/mol .


Molecular Structure Analysis

The molecular formula of Fmoc-3-amino-3-methyl-butyric acid is C20H21NO4 . The structure is characterized by the presence of a 9-Fluorenylmethyloxycarbonyl (Fmoc) group, which is known for its hydrophobicity and aromaticity .

Scientific Research Applications

Synthesis of Protected Amino Acids

  • The synthesis of orthogonally protected methyl esters of amino acids, like 2,3-l-diaminopropanoic acid (l-Dap), involves the base-labile protecting group 9-fluorenylmethyloxycarbonyl (Fmoc) paired with other protecting groups. This method utilizes 2,3-diaminopropanols derived from Nα-Fmoc-O-tert-butyl-d-serine, indicating the role of Fmoc in complex amino acid synthesis (Temperini et al., 2020).

Peptidomimetic Chemistry

  • Fmoc-protected morpholine-3-carboxylic acid, synthesized from serine, demonstrates the compatibility of Fmoc-amino acids with solid-phase peptide synthesis, highlighting its application in peptidomimetic chemistry (Sladojevich et al., 2007).

Fabrication of Functional Materials

  • Fmoc-modified amino acids and peptides show potential in applications like cell cultivation, bio-templating, optical, drug delivery, and therapeutic properties due to their self-assembly features. The hydrophobicity and aromaticity of the Fmoc moiety are key to these applications (Tao et al., 2016).

Solid Phase Peptide Synthesis

  • The use of Fmoc amino acids in solid phase peptide synthesis has enhanced the methodology by introducing various solid supports, linkages, and protecting groups. This flexibility has enabled the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).

Antibacterial Hydrogelators

  • Fmoc-peptide functionalized cationic amphiphiles have been developed as antibacterial hydrogelators. The Fmoc amino acid/peptide-based cationic amphiphiles can gelate water, forming hydrogels with antimicrobial activity against both Gram-positive and Gram-negative bacteria (Debnath et al., 2010).

Safety And Hazards

Fmoc-3-amino-3-methyl-butyric acid is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-20(2,11-18(22)23)21-19(24)25-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11-12H2,1-2H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCQKKONXZEZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-3-amino-3-methyl-butyric acid

CAS RN

244031-65-0
Record name 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Gaali, X Feng, A Hähle, C Sippel… - Journal of medicinal …, 2016 - ACS Publications
… The general procedure was used with Fmoc-3-amino-3-methyl-butyric acid, and 13 was obtained as colorless oil (34 mg, 66 μmol, 82.5%). …
Number of citations: 43 pubs.acs.org

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